1-Benzyl-5',6'-dihydrospiro(piperidine-4,4'-tetraazolo[1,5-a][1,4]benzodiazepine)-6'-one
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Overview
Description
1-Benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
The synthesis of 1-Benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the piperidine ring, followed by the formation of the benzodiazepine structure. Key reagents used in these reactions include benzyl chloride, piperidine, and various catalysts to facilitate the formation of the spiro linkage. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-Benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their reduced forms.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted and functionalized derivatives of the original compound.
Scientific Research Applications
1-Benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
1-Benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one can be compared with other spiro compounds and benzodiazepine derivatives. Similar compounds include:
- 1-Benzyl-1’,2’-dihydrospiro[piperidine-4,3’-pyrrolo[2,3-b]pyridine]
- N-Benzyl-6’,7’-dihydrospiro[piperidine-4,4’-thieno[3,2-c]pyran]
These compounds share structural similarities but differ in their specific ring systems and functional groups, leading to variations in their chemical properties and potential applications. The uniqueness of 1-Benzyl-5’,6’-dihydrospiro(piperidine-4,4’-tetraazolo[1,5-a][1,4]benzodiazepine)-6’-one lies in its specific spiro linkage and the combination of piperidine and benzodiazepine rings, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H20N6O |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1'-benzylspiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,4'-piperidine]-6-one |
InChI |
InChI=1S/C20H20N6O/c27-18-16-8-4-5-9-17(16)26-19(22-23-24-26)20(21-18)10-12-25(13-11-20)14-15-6-2-1-3-7-15/h1-9H,10-14H2,(H,21,27) |
InChI Key |
WLPLXDIINPXINB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC12C3=NN=NN3C4=CC=CC=C4C(=O)N2)CC5=CC=CC=C5 |
Origin of Product |
United States |
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